molecular formula C3H8N2O B3431413 Ethylurea CAS No. 9009-54-5

Ethylurea

Cat. No.: B3431413
CAS No.: 9009-54-5
M. Wt: 88.11 g/mol
InChI Key: RYECOJGRJDOGPP-UHFFFAOYSA-N
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Description

Ethylurea, also known as N-ethylurea, is a chemical compound with the molecular formula C3H8N2O. It is an ethyl-substituted derivative of urea, characterized by its white crystalline appearance. This compound is highly soluble in water and is primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides .

Preparation Methods

Ethylurea can be synthesized through the reaction of urea with ethylamine in the presence of a solvent such as tolueneThe reaction mixture is then cooled, and the product is crystallized and dried to obtain this compound in the form of white scaly crystals .

Chemical Reactions Analysis

Ethylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield simpler compounds.

    Substitution: this compound can participate in substitution reactions where the ethyl group or the urea moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Ethylurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethylurea involves its interaction with various molecular targets. In biological systems, this compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. It can also interact with hydrophobic regions of biomolecules, influencing their stability and activity .

Comparison with Similar Compounds

Ethylurea is similar to other urea derivatives, such as mthis compound and propylurea. its unique ethyl group imparts distinct chemical and physical properties. Compared to mthis compound, this compound has a higher molecular weight and different solubility characteristics. Similar compounds include:

This compound’s unique properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethylurea
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InChI

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
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InChI Key

RYECOJGRJDOGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
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DSSTOX Substance ID

DTXSID20873854
Record name N-Ethylurea
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Molecular Weight

88.11 g/mol
Source PubChem
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Physical Description

Solid; [Elite Foam MSDS]
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CAS No.

625-52-5
Record name Ethylurea
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Record name Ethylurea
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Record name Urea, N-ethyl-
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Record name N-ETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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